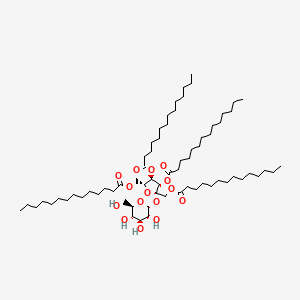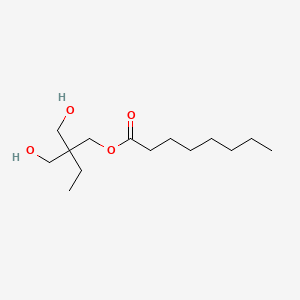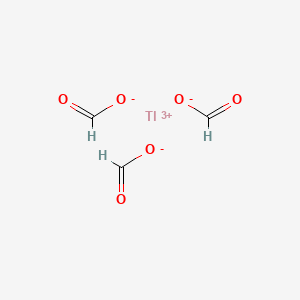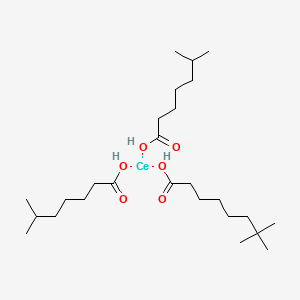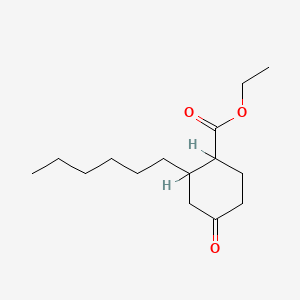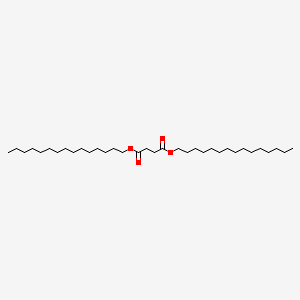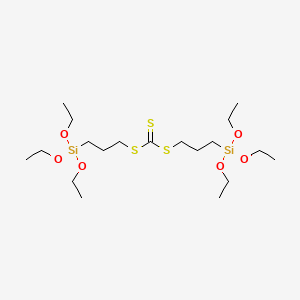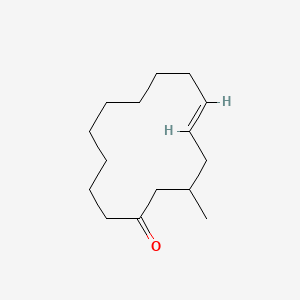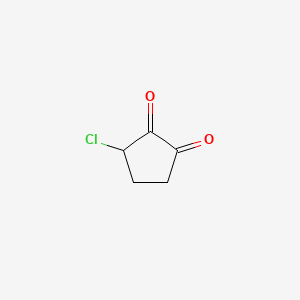
3-Chlorocyclopentane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorocyclopentane-1,2-dione: is an organic compound that belongs to the class of cycloalkanes It is characterized by a five-membered ring structure with two ketone groups at positions 1 and 2, and a chlorine atom at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chlorocyclopentane-1,2-dione can be synthesized through several methods. One common approach involves the chlorination of cyclopentane-1,2-dione. This reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chlorocyclopentane-1,2-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of 3-chlorocyclopentane-1,2-diol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 3-chlorocyclopentane-1,2-diol.
Substitution: Formation of substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
3-Chlorocyclopentane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chlorocyclopentane-1,2-dione involves its interaction with various molecular targets. The compound’s reactivity is largely influenced by the presence of the chlorine atom and the ketone groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species .
Comparación Con Compuestos Similares
Cyclopentane-1,2-dione: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Bromocyclopentane-1,2-dione: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
Cyclopentane-1,3-dione: Different positioning of the ketone groups, affecting its chemical behavior.
Uniqueness: 3-Chlorocyclopentane-1,2-dione is unique due to the presence of the chlorine atom, which significantly influences its reactivity and potential applications. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
83846-49-5 |
|---|---|
Fórmula molecular |
C5H5ClO2 |
Peso molecular |
132.54 g/mol |
Nombre IUPAC |
3-chlorocyclopentane-1,2-dione |
InChI |
InChI=1S/C5H5ClO2/c6-3-1-2-4(7)5(3)8/h3H,1-2H2 |
Clave InChI |
SNAOXHWORPTDTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(=O)C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


